molecular formula C24H24BNO2 B2515332 9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole CAS No. 870119-58-7

9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole

Cat. No.: B2515332
CAS No.: 870119-58-7
M. Wt: 369.27
InChI Key: YWLGYAZJWNLVKB-UHFFFAOYSA-N
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Description

Chemical Structure:
9-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole consists of a carbazole core (a planar heteroaromatic system with nitrogen at position 9) linked to a phenyl ring substituted at the meta-position with a pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This boronic ester facilitates cross-coupling reactions, particularly Suzuki-Miyaura couplings, making the compound a versatile intermediate in organic synthesis .

Synthesis:
The compound is synthesized via palladium-catalyzed Suzuki cross-coupling between 3-bromo-2-(9H-carbazol-9-yl)benzonitrile and the boronic ester precursor. Key steps include refluxing with potassium carbonate and tetrakis(triphenylphosphine)palladium(0) in a mixed solvent system .

Biological Activity

9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (CAS Number: 870119-58-7) is a compound notable for its applications in organic electronics and potential biological activity. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a carbazole moiety linked to a phenyl group that is further substituted with a boronic ester. The chemical structure can be represented as follows:

C24H24BNO2\text{C}_{24}\text{H}_{24}\text{BNO}_{2}

This structure is significant for its electronic properties, which are influenced by the boron-containing dioxaborolane group.

Anticancer Properties

Research indicates that carbazole derivatives exhibit anticancer activity. A study focusing on similar compounds has shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific compound under discussion has not been extensively studied for anticancer properties individually; however, its structural analogs have demonstrated promising results.

Antioxidant Activity

Several studies have reported that carbazole derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of the dioxaborolane group may enhance these activities due to its electron-rich nature .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Carbazole Core : Starting from 5,8-dibromo-1-phenylcarbazole.
  • Borylation : The introduction of the dioxaborolane group using a lithium reagent followed by quenching with boronic acid pinacol ester.
  • Purification : The final product is purified through recrystallization or chromatography methods.

Case Studies

  • Electroluminescent Applications : A study highlighted the use of carbazole derivatives in organic light-emitting diodes (OLEDs), where they serve as host materials for phosphorescent emitters. The compound exhibited good charge transport properties and stability under operational conditions .
  • Photophysical Properties : Investigations into the photophysical behavior of similar compounds revealed that they possess favorable fluorescence characteristics. Time-resolved spectroscopy indicated efficient emission processes that could be harnessed in optoelectronic applications .

Data Tables

PropertyValue
Molecular Weight372.46 g/mol
Purity>98% (GC)
SolubilityLow solubility in water
Density1.01 g/cm³
Biological ActivityObservations
Anticancer ActivityInduces apoptosis in cancer cells (analog studies)
Antioxidant ActivityScavenges free radicals

Scientific Research Applications

Organic Electronics

The compound is noted for its role in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structure allows for efficient charge transport and light emission properties.

Key Properties:

  • Charge Transport : The carbazole unit provides excellent hole transport properties, making it suitable for use in OLEDs .
  • Luminescence : The incorporation of the dioxaborolane moiety enhances the luminescent properties of the compound, which is crucial for light-emitting applications .

Case Studies:

  • A study demonstrated that compounds similar to 9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole exhibited improved performance in OLED devices due to their high luminescence efficiency and stability under operational conditions .

Photonic Applications

The compound has been investigated for its potential in photonic devices due to its ability to form stable films with good optical clarity.

Applications:

  • Waveguides : Its optical properties make it suitable for use in waveguide materials where light transmission is critical.
  • Sensors : The luminescent characteristics can be exploited in sensor technologies for detecting specific chemical environments or biological markers .

Medicinal Chemistry

Research into the biological activity of carbazole derivatives has revealed potential therapeutic applications.

Anticancer Activity:

  • Compounds derived from carbazole structures have shown promise as anticancer agents. For instance, derivatives similar to this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines .

Mechanism of Action:

  • The mechanism often involves the induction of apoptosis in cancer cells through various pathways. The presence of the dioxaborolane group may enhance the interaction with biological targets due to its electrophilic nature .

Synthesis and Characterization

The synthesis of this compound typically involves coupling reactions that allow for the introduction of the dioxaborolane moiety onto the carbazole framework.

Synthetic Route:

  • Formation of Carbazole Framework : Starting from simple carbazole derivatives.
  • Borylation : Introduction of the dioxaborolane group through borylation reactions.
  • Purification and Characterization : Use of techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or palladium-catalyzed borylation. For example, a derivative was prepared by reacting 9H-carbazole with a boronate ester precursor using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in toluene/water . Purification involves column chromatography, and characterization employs ¹H/¹³C/¹¹B NMR and HRMS . Key NMR signals include aromatic protons (δ 7.2–8.1 ppm) and a broad ¹¹B peak at δ 31.1 ppm for the boronate group .

Q. What are the primary applications of this compound in organic electronics?

The boronate ester moiety enables its use as a key intermediate in synthesizing carbazole-based materials for electrogenerated chemiluminescence (ECL) and organic light-emitting diodes (OLEDs) . It facilitates the introduction of substituents at the 3- and 6-positions of carbazole, optimizing charge transport and emissive properties in polymers and small molecules .

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture-sensitive and should be stored at -80°C (up to 6 months) or -20°C (up to 1 month) in inert atmospheres. For solubility, heating to 37°C in DMSO followed by sonication is recommended. Purity (>98%) is critical for reproducibility in cross-coupling reactions .

Advanced Research Questions

Q. What challenges arise in optimizing Suzuki-Miyaura cross-coupling reactions using this compound, and how can they be addressed?

Challenges include low yields due to steric hindrance from the carbazole core and boronate ester hydrolysis . Optimization strategies:

  • Catalyst selection : Pd₂(dba)₃ with bulky ligands (e.g., dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine) improves coupling efficiency .
  • Reaction conditions : Refluxing in toluene/water under N₂ for 5–24 hours enhances stability .
  • Purification : Use of silica gel chromatography with dichloromethane/hexane gradients minimizes byproduct contamination .

Q. How do crystallographic studies resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction with SHELXL software is critical for resolving bond-length distortions and boron coordination geometry. For example, disorder in the dioxaborolane ring can be modeled using 15 restraints to refine atomic positions. Data-to-parameter ratios >19:1 ensure reliability . Challenges include weak diffraction from bulky substituents, requiring high-resolution synchrotron data .

Q. How can researchers reconcile contradictions in synthetic yields reported across studies?

Yield discrepancies (e.g., 65–70% ) often stem from:

  • Catalyst loading : Higher Pd(OAc)₂ (5 mol%) and ligand ratios improve turnover .
  • Substrate purity : Trace moisture degrades boronate esters, reducing reactivity .
  • Workup protocols : Incomplete extraction or column chromatography gradients can lower isolated yields . Methodological transparency in reporting reaction conditions is essential for reproducibility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The following compounds share structural motifs with the target molecule but differ in substitution patterns, impacting their electronic properties and applications:

Compound Name Key Structural Differences Molecular Weight Key Properties/Applications References
9-(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole Methyl group at the ortho-position of the phenyl ring; boronic ester at para-position. 439.3 g/mol Enhanced steric hindrance reduces aggregation in OLEDs; used in blue TADF emitters.
9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Two boronic esters at carbazole 3- and 6-positions; phenyl group at position 7. 495.2 g/mol Extended conjugation improves charge transport; applied in high-efficiency OLED host materials.
3,6-bis(2-ethylhexyl)-9-(4-(borolan-2-yl)phenyl)-9H-carbazole Alkyl chains (2-ethylhexyl) at carbazole 3- and 6-positions. 617.6 g/mol Increased solubility for solution-processed devices; lower thermal stability.
9-(4-Chloro-4-(borolan-2-yl)butyl)-9H-carbazole Chlorine substituent and butyl linker between carbazole and boronic ester. 384.2 g/mol Tuned electronic effects for electrochemical applications; used in cross-electrophile couplings.

Key Comparative Insights

  • Substitution Position :

    • The target compound’s meta-substituted phenyl-boronic ester provides balanced charge transport and reactivity, ideal for host-guest systems in OLEDs .
    • Bis-boronic ester derivatives (e.g., 3,6-disubstituted carbazoles) exhibit higher electron affinity and broader absorption spectra due to extended π-conjugation .
  • Steric and Solubility Effects :

    • Alkyl chain substituents (e.g., 2-ethylhexyl in ) improve solubility but reduce thermal stability.
    • Methyl groups (e.g., in ) introduce steric hindrance, preventing exciton quenching in OLEDs.
  • Reactivity in Cross-Couplings :

    • The target compound’s boronic ester reacts efficiently in Suzuki couplings, yielding high-purity polymers for optoelectronic devices .
    • Chlorine-substituted analogs (e.g., ) enable alternative reaction pathways, such as electrochemical cross-electrophile coupling.

Performance in Optoelectronic Devices

  • OLED Host Materials :
    • The target compound achieves a glass transition temperature (Tg) of ~120°C, ensuring morphological stability in devices .
    • Bis-boronic ester derivatives (e.g., ) show higher Tg (~150°C) due to rigid molecular packing .
  • Solar Cell Polymers :
    • Polymers derived from the target compound exhibit power conversion efficiencies (PCE) of 6–8%, while alkylated analogs (e.g., ) achieve lower PCE (4–5%) due to reduced crystallinity .

Properties

IUPAC Name

9-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)17-10-9-11-18(16-17)26-21-14-7-5-12-19(21)20-13-6-8-15-22(20)26/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLGYAZJWNLVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870119-58-7
Record name 9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
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